2-Chloro-4-hydroxy-5-methoxybenzaldehyde

概述

描述

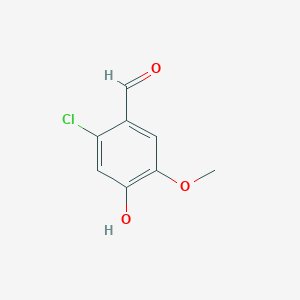

2-Chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzaldehyde, characterized by the presence of chloro, hydroxy, and methoxy functional groups.

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the chlorination of vanillin. The process involves the use of calcium hypochlorite (Ca(ClO)2) as the chlorinating agent. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the selective chlorination of the vanillin molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

化学反应分析

Types of Reactions

2-Chloro-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-chloro-4-hydroxy-5-methoxybenzoic acid.

Reduction: Formation of 2-chloro-4-hydroxy-5-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

科学研究应用

Chemical Synthesis

2-Chloro-4-hydroxy-5-methoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in several chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | This compound + KMnO₄ | 2-Chloro-4-hydroxy-5-methoxybenzoic acid |

| Reduction | This compound + NaBH₄ | 2-Chloro-4-hydroxy-5-methoxybenzyl alcohol |

| Substitution | This compound + NH₃ | 2-Amino-4-hydroxy-5-methoxybenzaldehyde |

Biological Research

This compound has been investigated for its potential as a tyrosinase inhibitor , which could be beneficial in treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin biosynthesis, and inhibiting its activity can reduce melanin production.

Case Study:

A study examined the inhibitory effects of various substituted benzaldehydes on tyrosinase activity. Results indicated that this compound demonstrated a significant reduction in enzymatic activity compared to controls, suggesting its potential application in cosmetic formulations aimed at skin lightening.

Pharmaceutical Applications

The compound exhibits notable antimicrobial and antioxidant properties , making it a candidate for drug development. Its ability to scavenge free radicals positions it as a potential therapeutic agent against oxidative stress-related diseases.

Research Findings:

In vitro studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as a natural preservative or therapeutic agent.

Industrial Uses

Due to its aromatic properties, this compound is utilized in the production of fragrances and flavoring agents. Its unique structure allows it to impart specific scents and flavors in various consumer products.

作用机制

The mechanism of action of 2-Chloro-4-hydroxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can reduce melanin production, making it useful in treating hyperpigmentation . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

相似化合物的比较

Similar Compounds

2-Hydroxy-5-methoxybenzaldehyde: An isomer of 2-Chloro-4-hydroxy-5-methoxybenzaldehyde, differing by the absence of the chloro group.

3-Chloro-4-hydroxy-5-methoxybenzaldehyde: A positional isomer with the chloro group at the 3-position instead of the 2-position.

Uniqueness

This compound is unique due to the presence of the chloro group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its isomers and related compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

生物活性

2-Chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound notable for its diverse biological activities. This compound, with the molecular formula , contains chloro, hydroxy, and methoxy functional groups, which contribute to its reactivity and interaction with various biological systems. Recent studies have focused on its potential applications in antimicrobial therapies, antioxidant properties, and other therapeutic areas.

Molecular Structure :

The compound features a benzaldehyde backbone with key substituents:

- Chloro group at the 2-position

- Hydroxy group at the 4-position

- Methoxy group at the 5-position

This unique arrangement influences its chemical reactivity and biological interactions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy against various pathogens. Notably, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 1024 µg/ml | 2048 µg/ml |

Research indicates that this compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death. The mechanism involves the release of intracellular proteins and nucleic acids upon treatment, which was confirmed through various assays including SEM analysis and fluorescence microscopy .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are critical in combating oxidative stress in biological systems. Its ability to scavenge free radicals has been linked to its structural features that allow it to participate in redox reactions. Studies suggest that the hydroxy and methoxy groups play a pivotal role in enhancing its antioxidant capacity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The hydroxyl and methoxy groups can form hydrogen bonds with enzyme active sites, modulating their activity .

- Cell Membrane Disruption : As noted in antimicrobial studies, the compound targets bacterial cell membranes, leading to increased permeability and cell lysis .

- Antioxidant Mechanism : The ability to donate electrons allows the compound to neutralize free radicals, thereby reducing oxidative damage within cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial effects of this compound against MRSA. The findings revealed that at a concentration of 1024 µg/ml, the compound effectively inhibited bacterial growth and demonstrated bactericidal activity at higher concentrations. Furthermore, it was found to significantly reduce biofilm formation by MRSA, suggesting potential for use in clinical settings where biofilm-related infections are prevalent .

Research on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound compared to other known antioxidants. The results indicated that this compound exhibited a higher radical scavenging activity than some conventional antioxidants like ascorbic acid under similar conditions . This property underscores its potential utility in preventing oxidative stress-related diseases.

常见问题

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Chloro-4-hydroxy-5-methoxybenzaldehyde in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves (inspected for integrity before use) and tightly sealed goggles to prevent skin/eye contact. Use flame-retardant antistatic lab coats and ensure eye wash stations/safety showers are accessible .

- Ventilation : Work in a well-ventilated fume hood to minimize inhalation risks. Respiratory protection (e.g., NIOSH-approved filters) is advised for prolonged exposure .

- Storage : Store in airtight containers under dry conditions at room temperature, away from incompatible materials like strong oxidizers .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect aromatic proton signals in the δ 6.5–7.5 ppm range. The aldehyde proton (CHO) typically appears as a singlet near δ 9.8–10.2 ppm. Methoxy (-OCH₃) and hydroxyl (-OH) groups may show peaks at δ 3.8–4.0 and δ 5.0–5.5 ppm, respectively (subject to solvent effects) .

- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm, while aromatic carbons adjacent to electron-withdrawing groups (Cl, OH) appear downfield .

- IR Spectroscopy : Look for strong C=O stretching (~1680–1700 cm⁻¹), O-H stretching (broad, ~3200–3500 cm⁻¹), and C-O (methoxy) peaks (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : The molecular ion [M]⁺ should match the molecular weight (200.6 g/mol). Fragmentation patterns may include loss of CHO (m/z 155) or Cl (m/z 165) .

Q. What synthetic routes are available for this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : Start with 4-methoxyresorcinol. Introduce chlorine via electrophilic substitution (e.g., Cl₂/FeCl₃), followed by formylation using Duff reaction (hexamine/HCl) to install the aldehyde group .

- Oxidation of Benzyl Alcohols : Oxidize 2-chloro-4-hydroxy-5-methoxybenzyl alcohol using MnO₂ or PCC in dichloromethane. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) .

- Purification : Recrystallize from ethanol/water or use column chromatography (silica gel, eluent: 30% EtOAc/hexane) .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 1–14) and incubate the compound at 25°C/40°C.

Monitor degradation via HPLC (C18 column, mobile phase: 0.1% H₃PO₄/ACN) at 254 nm.

Use LC-MS to identify degradation products (e.g., demethylation or oxidation derivatives) .

- Data Analysis : Compare half-life (t₁/₂) across pH ranges. For example, instability at pH >10 may correlate with deprotonation of the hydroxyl group, leading to quinone formation .

Q. What strategies optimize the yield of this compound in large-scale syntheses while minimizing side reactions?

- Methodological Answer :

- Reaction Optimization :

- Temperature Control : Maintain temperatures below 50°C during chlorination to prevent overhalogenation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for regioselectivity in electrophilic substitution .

- Byproduct Mitigation : Use scavengers (e.g., thiourea) to trap excess Cl₂. Monitor intermediates via in-situ FTIR .

- Scale-Up Considerations : Implement flow chemistry for exothermic steps (e.g., formylation) to improve heat dissipation .

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound derivatives?

- Methodological Answer :

- Derivative Synthesis :

- Modify the hydroxyl/methoxy groups via alkylation or acylation.

- Introduce substituents (e.g., Br, NO₂) at the 3-position to assess steric/electronic effects .

- Bioactivity Assays :

- Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using MIC assays.

- Evaluate antioxidant potential via DPPH radical scavenging .

- Computational Modeling : Perform DFT calculations to correlate substituent effects with HOMO/LUMO energy gaps .

属性

IUPAC Name |

2-chloro-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKLABLCKDZYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075139 | |

| Record name | Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18268-76-3 | |

| Record name | 2-Chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18268-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JYJ2LFP3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。